N'-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide
Description
N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cycloheptyl group and a 4-methoxyphenylmethyl group attached to the oxamide core
Properties
IUPAC Name |
N'-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-22-15-10-8-13(9-11-15)12-18-16(20)17(21)19-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFPALHJZQMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of cycloheptylamine with 4-methoxybenzyl chloride to form the intermediate N-cycloheptyl-N-(4-methoxybenzyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide. The reaction conditions generally involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N’-cycloheptyl-N-[(4-hydroxyphenyl)methyl]oxamide.
Reduction: Formation of N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-N’-(4-methoxyphenyl)ethanediamide
- N-cycloheptyl-N’-(4-methoxyphenyl)acetamide
- N-cycloheptyl-N’-(4-methoxyphenyl)propionamide
Uniqueness
N’-cycloheptyl-N-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific structural features, such as the presence of both cycloheptyl and 4-methoxyphenylmethyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
